molecular formula C19H20N2O4S B2915420 1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-03-6

1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2915420
CAS No.: 878428-03-6
M. Wt: 372.44
InChI Key: CLNFACSZNZDBCY-UHFFFAOYSA-N
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Description

The compound 1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a structurally complex heterocyclic molecule featuring a tetrahydrothienoimidazole core substituted with a 2-methoxyphenyl group at position 1 and a meta-tolyl (m-tolyl) group at position 3. The 5,5-dioxide moiety indicates sulfone groups at the 5-position of the thiophene ring, enhancing the compound’s polarity and stability compared to non-sulfonated analogs.

Synthesis Pathways: The synthesis of similar tetrahydrothienoimidazole derivatives often involves multi-step reactions, including:

  • Microwave-assisted condensation: As seen in , thiohydantoin derivatives are condensed with aryl aldehydes under microwave irradiation to form imidazolone precursors.
  • Nucleophilic substitution: Methylsulfanyl groups in intermediates (e.g., 2-(methylthio)-1H-imidazol-5(4H)-ones) are replaced with secondary amines or aryl groups ().
  • Cross-coupling reactions: Palladium-catalyzed Stille coupling, as described in , could enable the introduction of aryl substituents to the thienoimidazole core.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-6-5-7-14(10-13)20-16-11-26(23,24)12-17(16)21(19(20)22)15-8-3-4-9-18(15)25-2/h3-10,16-17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNFACSZNZDBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H15_{15}N1_{1}O3_{3}S
  • Molecular Weight : 273.35 g/mol

The compound features a thienoimidazole core structure, which is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that derivatives of thienoimidazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antiviral Activity

Recent investigations into thienoimidazole derivatives have highlighted their antiviral potential. For instance, compounds within this class have shown efficacy against viruses such as HIV and HCV. A notable finding includes an EC50_{50} value of 3.98 μM against HIV type-1, indicating a strong therapeutic index compared to cytotoxicity levels (CC50_{50}) .

Anticancer Properties

Several studies have explored the anticancer properties of thienoimidazole derivatives. One study reported that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The IC50_{50} values for these effects varied widely depending on the specific cancer cell line tested, with some compounds exhibiting low micromolar activity.

Cell Line IC50_{50} (μM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)8.7
HeLa (Cervical Cancer)15.2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Receptor Modulation : There is evidence suggesting that these compounds may modulate receptor activity associated with cell signaling pathways.

Case Studies

  • Antiviral Screening : A study screened a library of thienoimidazole derivatives for anti-HIV activity, leading to the identification of several promising candidates with EC50_{50} values below 10 μM .
  • Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects on human cell lines, revealing a selective toxicity profile that favors cancerous over normal cells.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : Likely C₂₀H₂₀N₂O₃S (estimated based on analogs in –9).
  • Stability : Sulfone groups reduce susceptibility to oxidation compared to thioether analogs ().

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Predicted Boiling Point (°C) Predicted Density (g/cm³) Synthesis Method Safety Profile (Evidence Source)
1-(2-Methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Target) Not Available C₂₀H₂₀N₂O₃S ~380.45 2-Methoxyphenyl, m-tolyl ~550–600 ~1.50–1.60 Stille coupling () Likely toxic, flammable (inferred )
1-(4-Ethoxyphenyl)-3-(o-tolyl)...5,5-dioxide 710985-69-6 C₂₁H₂₂N₂O₃S 394.47 4-Ethoxyphenyl, o-tolyl Not reported Not reported Nucleophilic substitution Explosive, toxic ()
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)...5,5-dioxide 873811-19-9 C₂₀H₂₂N₂O₅S 402.5 4-Ethoxyphenyl, 4-methoxyphenyl Not reported Not reported Not specified Requires protective equipment ()
1-Phenyl-3-[3-(trifluoromethyl)phenyl]...thione 5,5-dioxide 616214-43-8 C₁₈H₁₅F₃N₂O₂S₂ 412.45 Phenyl, 3-(trifluoromethyl)phenyl, thione 559.1 ± 60.0 1.56 ± 0.1 Cross-coupling High toxicity risk ()
cis-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 40226-95-7 C₅H₈N₂O₃S 176.19 Unsubstituted core Not reported Not reported Base synthesis Low hazard ()

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Enhance solubility in polar solvents and may increase metabolic stability (–8).
  • Sulfur Oxidation State : Sulfone derivatives (5,5-dioxide) exhibit greater oxidative stability compared to thioether or thione analogs ().

Research Findings and Implications

  • Efficient Synthesis : Microwave methods () and cross-coupling () offer scalable routes for analogs.
  • Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., trifluoromethyl) may enhance pharmacological activity but require rigorous toxicity screening ().
  • Environmental Impact : Sulfone derivatives pose risks to aquatic ecosystems, necessitating controlled disposal ().

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